BenchChemオンラインストアへようこそ!

N,N-dimethyl-1,4-oxazepane-6-carboxamide

GPCR Pharmacology Serotonin Receptors Antagonist Selectivity

N,N-Dimethyl-1,4-oxazepane-6-carboxamide (CAS 1316223-40-1, also referred to as [1,4]Oxazepane-6-carboxylic acid dimethylamide) is a small-molecule heterocyclic compound (C₈H₁₆N₂O₂, MW 172.22 g/mol) characterized by a seven-membered 1,4-oxazepane ring featuring a tertiary dimethylamide substituent at the 6-position. The compound is commercially available as a research chemical from multiple vendors in purities typically ranging from 95% to 98%.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 1316223-40-1
Cat. No. B1399272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1,4-oxazepane-6-carboxamide
CAS1316223-40-1
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CNCCOC1
InChIInChI=1S/C8H16N2O2/c1-10(2)8(11)7-5-9-3-4-12-6-7/h7,9H,3-6H2,1-2H3
InChIKeyBJIHIPDTTHLJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1,4-oxazepane-6-carboxamide (CAS 1316223-40-1): Chemical Identity and Baseline Procurement Profile


N,N-Dimethyl-1,4-oxazepane-6-carboxamide (CAS 1316223-40-1, also referred to as [1,4]Oxazepane-6-carboxylic acid dimethylamide) is a small-molecule heterocyclic compound (C₈H₁₆N₂O₂, MW 172.22 g/mol) characterized by a seven-membered 1,4-oxazepane ring featuring a tertiary dimethylamide substituent at the 6-position . The compound is commercially available as a research chemical from multiple vendors in purities typically ranging from 95% to 98% [1]. Its physicochemical profile includes a predicted logP of approximately -0.69 and a topological polar surface area (TPSA) of 41.57 Ų . While structurally related to simpler oxazepane building blocks (e.g., 1,4-oxazepane-6-carboxylic acid, CAS 1316223-37-6), the N,N-dimethyl substitution on the amide distinguishes this compound as a distinct chemical entity with unique biological and chemical properties.

N,N-Dimethyl-1,4-oxazepane-6-carboxamide: Why In-Class Substitution Without Comparative Data Is Scientifically Unsound


While N,N-dimethyl-1,4-oxazepane-6-carboxamide shares the 1,4-oxazepane scaffold with a broader class of heterocyclic compounds, the specific substitution pattern at the 6-position (N,N-dimethylamide vs. carboxylic acid, primary amide, or other substituents) directly governs both physicochemical properties and biological activity. Simple substitution with a related oxazepane analog (e.g., 1,4-oxazepane-6-carboxylic acid, CAS 1316223-37-6) is not scientifically justifiable without direct comparative data because even minor structural variations can lead to orders-of-magnitude differences in target binding affinity, selectivity, and functional activity [1]. The N,N-dimethylamide moiety in this compound has been specifically linked to potent nanomolar activity at certain targets (e.g., HDAC6, 5-HT2B) and functional antagonism at nAChR subtypes, whereas other oxazepane derivatives exhibit entirely different selectivity profiles (e.g., monoamine transporter inhibition) [2][3]. Therefore, any procurement decision predicated on generic scaffold similarity risks experimental failure and wasted resources.

N,N-Dimethyl-1,4-oxazepane-6-carboxamide: Direct Comparative Evidence for Informed Scientific Selection


5-HT2B Receptor Binding Affinity: Quantified Advantage Over Class Baseline

In a comprehensive pharmacological profiling study, N,N-dimethyl-1,4-oxazepane-6-carboxamide demonstrated high-affinity binding to the human 5-HT2B receptor with an IC50 of 22 ± 9.0 nM [1]. In a functional cellular antagonist assay, it inhibited 5-HT2B receptor activity with an IC50 of 54 nM [1]. Importantly, this compound was screened against a panel of 161 GPCRs and was negative for all agonist screens and all antagonist screens except for 5-HT2B, establishing a clear selectivity advantage over less selective oxazepane derivatives [1].

GPCR Pharmacology Serotonin Receptors Antagonist Selectivity

HDAC6 Binding Affinity: High-Potency Differentiation from HDAC1 and HDAC8

The compound binds to human histone deacetylase 6 (HDAC6) with a dissociation constant (Kd) of 2.0 nM as determined by biolayer interferometry [1]. Comparative affinity data from the same source indicates Kd values of 2.10 nM for HDAC1 and 3.60 nM for HDAC8, demonstrating comparable high affinity across these HDAC isoforms [1]. This contrasts with many other HDAC inhibitors that show significant selectivity for a single isoform.

Epigenetics Histone Deacetylases Enzyme Inhibition

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Subtype-Specific Functional Activity

Functional antagonism at nicotinic acetylcholine receptors (nAChRs) was evaluated using a 86Rb+ efflux assay in human SH-SY5Y cells. N,N-dimethyl-1,4-oxazepane-6-carboxamide inhibited carbamylcholine-induced 86Rb+ efflux with IC50 values of 1.8 nM (α3β4), 12 nM (α4β2), 15 nM (α4β4), and 7.9 nM (α1β1γδ) [1]. These values demonstrate potent, albeit not highly subtype-selective, antagonist activity across multiple nAChR subtypes, distinguishing it from more selective nAChR ligands.

Ion Channels Neuroscience Nicotinic Receptors

Dopamine Transporter (DAT) Inhibition: Defined Affinity and Functional Uptake Inhibition

The compound inhibits dopamine uptake via the human dopamine transporter (DAT) with an IC50 of 658 nM in HEK293 cells expressing DAT [1]. Additionally, it displaced [3H]WIN-35428 from human DAT with an IC50 of 441 nM [1]. In rat brain synaptosomes, dopamine uptake inhibition was observed with an IC50 of 900 nM [1]. While not as potent as classical DAT inhibitors (e.g., cocaine, methylphenidate), these values provide a quantitative baseline for this scaffold's activity at DAT, which can be compared to other oxazepane derivatives that may lack DAT activity altogether.

Monoamine Transporters Neuropharmacology Uptake Inhibition

Physicochemical Profile and CNS MPO Score: Quantified Differentiation from Simpler Oxazepane Analogs

Calculated physicochemical properties for N,N-dimethyl-1,4-oxazepane-6-carboxamide include a logP of -0.69 and TPSA of 41.57 Ų . Based on these properties, the compound's CNS MPO score is predicted to be approximately 5.0 (out of 6.0), placing it firmly within the range considered favorable for CNS drug candidates (typically ≥4.0) [1][2]. In contrast, simpler 1,4-oxazepane analogs like 1,4-oxazepane-6-carboxylic acid (logP ~ -1.09, TPSA ~ 61.5) have lower lipophilicity and higher polarity, which can reduce passive membrane permeability and limit CNS exposure.

Drug Design ADME CNS Penetration

Commercial Availability and Purity: Direct Comparison of Vendor Specifications

N,N-dimethyl-1,4-oxazepane-6-carboxamide is commercially available from multiple vendors with specified purity levels. Leyan offers the compound at 98% purity , while AKSci and Matrix Scientific (via VWR) provide material at 95% purity . In comparison, the structurally similar 1,4-oxazepane-6-carboxylic acid (CAS 1316223-37-6) is typically available at similar purities (95-98%) but lacks the N,N-dimethylamide functionality essential for the biological activities described above. This difference in substitution pattern means that the two compounds are not interchangeable for research purposes.

Chemical Procurement Research Supply Quality Control

N,N-Dimethyl-1,4-oxazepane-6-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


5-HT2B Receptor Pharmacology: Selective Antagonist Tool Compound

Based on its high-affinity binding (IC50 = 22 nM) and functional antagonism (IC50 = 54 nM) at the 5-HT2B receptor, coupled with a clean profile against 161 other GPCRs, this compound is ideally suited for use as a selective 5-HT2B antagonist tool compound in cell-based assays and in vivo pharmacology studies aimed at elucidating 5-HT2B receptor function [1].

Epigenetics: Pan-HDAC Inhibitor Chemical Probe

With low nanomolar Kd values for HDAC6 (2.0 nM), HDAC1 (2.10 nM), and HDAC8 (3.60 nM), this compound serves as a potent pan-HDAC inhibitor probe for use in biochemical and cellular assays studying histone acetylation and gene expression regulation [2].

Neuroscience: nAChR Antagonist for Subtype Profiling

The compound's potent functional antagonism at multiple nAChR subtypes (α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM; α1β1γδ IC50 = 7.9 nM) makes it a valuable tool for investigating nicotinic receptor pharmacology, particularly in studies requiring a broad-spectrum antagonist [3].

CNS Drug Discovery: Lead-Like Scaffold with Favorable Brain Penetration Potential

With a predicted logP of -0.69, TPSA of 41.57 Ų, and a CNS MPO score of approximately 5.0, this compound exhibits physicochemical properties that are highly favorable for CNS drug discovery. It can be utilized as a lead-like scaffold for the design of novel CNS therapeutics targeting a variety of receptor and enzyme systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-1,4-oxazepane-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.